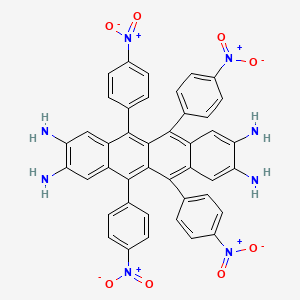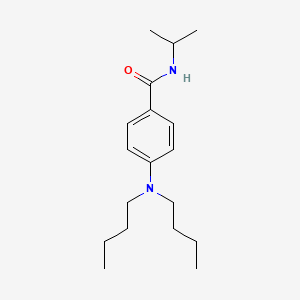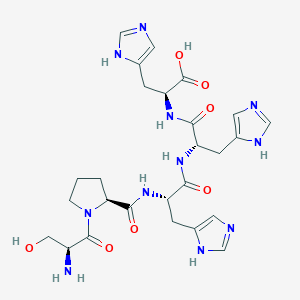
5,6,11,12-Tetrakis(4-nitrophenyl)tetracene-2,3,8,9-tetramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,11,12-Tetrakis(4-nitrophenyl)tetracene-2,3,8,9-tetramine is a complex organic compound characterized by its tetracene core substituted with four nitrophenyl groups and four amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,11,12-Tetrakis(4-nitrophenyl)tetracene-2,3,8,9-tetramine typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to handle large-scale production while maintaining the compound’s integrity.
Chemical Reactions Analysis
Types of Reactions
5,6,11,12-Tetrakis(4-nitrophenyl)tetracene-2,3,8,9-tetramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetracenequinones, while reduction can produce tetraamine derivatives.
Scientific Research Applications
5,6,11,12-Tetrakis(4-nitrophenyl)tetracene-2,3,8,9-tetramine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which 5,6,11,12-Tetrakis(4-nitrophenyl)tetracene-2,3,8,9-tetramine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s nitrophenyl groups can participate in various binding interactions, while the tetracene core provides a stable framework for these interactions. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5,6,11,12-Tetrakis(4-nitrophenyl)naphthacene: Similar structure but lacks the amine groups.
5,6,11,12-Tetraarylethynyltetracenes: Differ in the type of substituents attached to the tetracene core.
Uniqueness
5,6,11,12-Tetrakis(4-nitrophenyl)tetracene-2,3,8,9-tetramine is unique due to its combination of nitrophenyl and amine groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural complexity also makes it a valuable compound for studying intricate organic reactions and developing new materials.
Properties
CAS No. |
918164-28-0 |
|---|---|
Molecular Formula |
C42H28N8O8 |
Molecular Weight |
772.7 g/mol |
IUPAC Name |
5,6,11,12-tetrakis(4-nitrophenyl)tetracene-2,3,8,9-tetramine |
InChI |
InChI=1S/C42H28N8O8/c43-33-17-29-30(18-34(33)44)39(23-5-13-27(14-6-23)49(55)56)42-40(24-7-15-28(16-8-24)50(57)58)32-20-36(46)35(45)19-31(32)38(22-3-11-26(12-4-22)48(53)54)41(42)37(29)21-1-9-25(10-2-21)47(51)52/h1-20H,43-46H2 |
InChI Key |
CWJJXGHQNOXVMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=C4C=C(C(=CC4=C(C3=C(C5=CC(=C(C=C52)N)N)C6=CC=C(C=C6)[N+](=O)[O-])C7=CC=C(C=C7)[N+](=O)[O-])N)N)C8=CC=C(C=C8)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate](/img/structure/B14192580.png)

![3-[3-(Dibenzylamino)phenyl]but-2-enoic acid](/img/structure/B14192585.png)





![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)



![6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14192637.png)

